

Application Notes and Protocols: Pericopsis laxiflora Extracts in Dermatophyte Treatment

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Compound of Interest

Compound Name: *Laxifloran*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antifungal properties of *Pericopsis laxiflora* extracts against dermatophytes, the causative agents of ringworm and other cutaneous fungal infections.[1][2][3] The information presented herein is intended to guide further research and development of novel antifungal agents derived from this medicinal plant.

Introduction

Pericopsis laxiflora, a member of the Leguminosae family, is a plant traditionally used in Ivorian medicine to treat various ailments, including skin diseases, headaches, and stomach ulcers.[1][4] Recent scientific investigations have focused on validating its traditional use against dermatophytic infections. These studies have demonstrated the potent antifungal activity of *P. laxiflora* extracts, particularly against clinically relevant dermatophyte species such as *Trichophyton mentagrophytes* and *Trichophyton rubrum*. [1][2]

The bark of *P. laxiflora* has been identified as a primary source of these antifungal compounds. [1] Phytochemical analyses have revealed the presence of several bioactive secondary metabolites, including flavonoids, sterols, polyterpenes, and tannins, which are likely responsible for the observed antifungal effects. [1][2][5]

Quantitative Antifungal Activity

The antifungal efficacy of a 70% hydroethanolic extract of *Pericopsis laxiflora* bark has been quantitatively assessed against two key dermatophyte species. The results, summarized in the table below, highlight the extract's potent fungicidal activity.^[1]

Table 1: Antifungal Activity of 70% Hydroethanolic Extract of *Pericopsis laxiflora* Bark^[1]

| Dermatophyte Species | Minimum Inhibitory Concentration (MIC) (mg/mL) | Minimum Fungicidal Concentration (MFC) (mg/mL) | MFC/MIC Ratio | Interpretation |
|------------------------------------|--|--|---------------|----------------|
| <i>Trichophyton mentagrophytes</i> | 6.25 | 6.25 | 1 | Fungicidal |
| <i>Trichophyton rubrum</i> | 50 | 100 | 2 | Fungicidal |

The data indicates that *Trichophyton mentagrophytes* is more susceptible to the *P. laxiflora* extract than *Trichophyton rubrum*.^[1] An MFC/MIC ratio of ≤ 4 is generally considered indicative of fungicidal activity.

Phytochemical Profile

The phytochemical composition of *Pericopsis laxiflora* extracts has been investigated to identify the potential bioactive compounds responsible for its antifungal properties.

Table 2: Phytochemical Composition of *Pericopsis laxiflora* Extracts

| Chemical Group | 70% Hydroethanolic Bark Extract[1] | Aqueous Leaf Extract[5][6] |
|--------------------------|------------------------------------|----------------------------|
| Alkaloids | - | + |
| Flavonoids | + | + |
| Tannins (Catechic) | + | + |
| Tannins (Gallic) | - | - |
| Polyphenols | + | + |
| Sterols and Polyterpenes | + | + |
| Quinones | - | - |
| Saponins | - | + |

Key: + = Present; - = Absent

The presence of flavonoids, catechic tannins, sterols, and polyterpenes in the active 70% hydroethanolic bark extract suggests that these compounds, either individually or synergistically, contribute to the observed antifungal activity.[1]

Experimental Protocols

The following protocols are based on the methodologies described in the cited literature for the preparation and evaluation of *Pericopsis laxiflora* extracts.

This protocol describes the maceration method used to prepare the antifungal extract.

- Plant Material Collection and Preparation:
 - Collect fresh bark of *Pericopsis laxiflora*.
 - Wash the bark thoroughly with distilled water to remove any debris.
 - Dry the bark in a ventilated area, shielded from direct sunlight, for two weeks.
 - Grind the dried bark into a fine powder using a mechanical grinder.

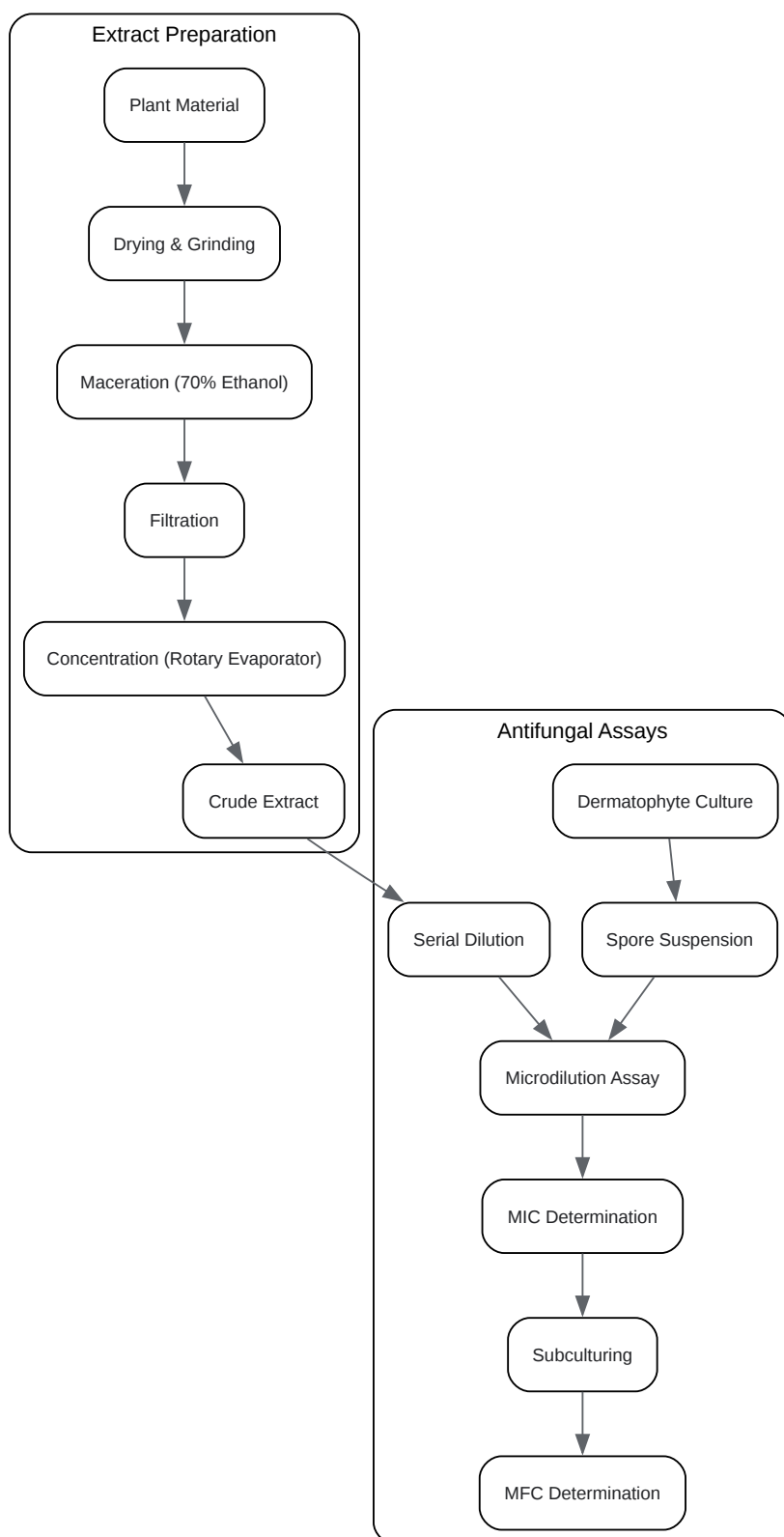
- Extraction:
 - Weigh 100 g of the powdered bark.
 - Macerate the powder in 1 L of a 70% ethanol-water solution (70:30 v/v).
 - Stir the mixture vigorously for 24 hours at room temperature.
 - Filter the mixture through Whatman No. 1 filter paper.
 - Concentrate the filtrate to dryness using a rotary evaporator at 40°C.
 - Store the resulting crude extract at 4°C until further use.

This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).

- Preparation of Fungal Inoculum:
 - Culture the dermatophyte strains (*T. mentagrophytes* and *T. rubrum*) on Sabouraud Dextrose Agar (SDA) for 7-14 days at 28°C.
 - Prepare a spore suspension by gently scraping the surface of the agar with a sterile loop in a sterile saline solution (0.9% NaCl) containing 0.1% Tween 80.
 - Adjust the concentration of the spore suspension to approximately $1-5 \times 10^6$ CFU/mL using a hemocytometer.
- Broth Microdilution Assay for MIC Determination:
 - Dissolve the dried *P. laxiflora* extract in a suitable solvent (e.g., DMSO) and then dilute with Sabouraud Dextrose Broth (SDB) to achieve a starting concentration.
 - Perform serial two-fold dilutions of the extract in a 96-well microtiter plate containing SDB.
 - Add the fungal inoculum to each well.

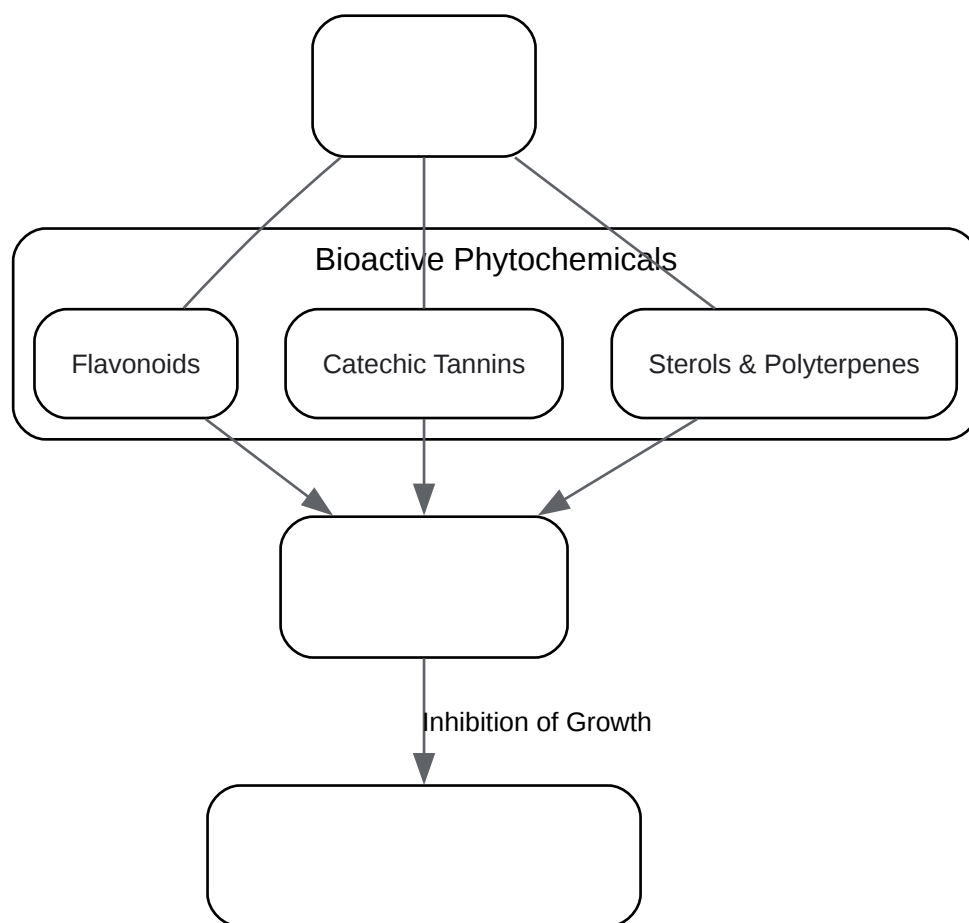
- Include a positive control (broth with inoculum and no extract) and a negative control (broth only).
- Incubate the plates at 28°C for 4-7 days.
- The MIC is the lowest concentration of the extract that shows no visible fungal growth.
- Determination of MFC:
 - Take an aliquot (e.g., 10 µL) from the wells showing no visible growth in the MIC assay.
 - Subculture the aliquot onto a fresh SDA plate.
 - Incubate the plates at 28°C for 4-7 days.
 - The MFC is the lowest concentration of the extract that results in no fungal growth on the subculture plate.

Visualizations



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Caption: Workflow for the preparation and antifungal testing of *Pericopsis laxiflora* extract.



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Caption: Postulated relationship between phytochemicals and antifungal activity.

Conclusion and Future Directions

The available data strongly suggest that extracts from *Pericopsis laxiflora*, particularly from the bark, are a promising source for the development of new treatments for dermatophytosis.^{[1][2]} The fungicidal activity against common dermatophytes like *T. mentagrophytes* and *T. rubrum* is noteworthy.^[1]

Future research should focus on:

- Bioassay-guided fractionation to isolate and identify the specific compounds responsible for the antifungal activity.
- Mechanism of action studies to understand how these compounds inhibit fungal growth.

- In vivo studies to evaluate the efficacy and safety of the extracts in animal models of dermatophytosis.
- Formulation studies to develop stable and effective topical formulations for clinical application.

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- To cite this document: BenchChem. [Application Notes and Protocols: Pericopsis laxiflora Extracts in Dermatophyte Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15559367#application-of-pericopsis-laxiflora-extracts-in-dermatophyte-treatment>]

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